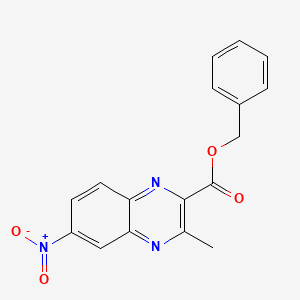

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-11-16(17(21)24-10-12-5-3-2-4-6-12)19-14-8-7-13(20(22)23)9-15(14)18-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFZCPWGXHFFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General methods

Quinoxaline derivatives can be synthesized through various methods involving different synthetic strategies. These methods often include oxidation, nitration, and cyclization reactions. The resulting compound can be separated from the reaction mixture through techniques like extraction, solvent evaporation, or precipitation and filtration. If necessary, further purification can be achieved through recrystallization, distillation, column chromatography on silica gel, or high-performance liquid chromatography (HPLC).

Synthesis of Quinoxaline Derivatives

Procedure A: A general procedure for synthesizing quinoxaline derivatives involves using compounds 3a-3f, following a reported procedure for compound 3d (Scheme 1).

Procedure B: Quinoxaline derivatives 4a-4f (Scheme 2) are synthesized using an acid-amine coupling reaction. A carboxylic acid derivative (R2-OH) is dissolved in dry DMF, and coupling reagents BOP and DIPEA are added under ice-bath conditions. The mixture is stirred, and then a benzylamine derivative (3a, 3e, 3f) is added and stirred for 18 hours. The product is purified by column chromatography.

Procedure C: Using 3b or 3d as a starting material, a solution in dry EtOH undergoes reductive hydrogenation with Pd/charcoal to yield the 6-amino quinoxaline derivative (3b' or 3d'). The resulting compound is used without further purification. Subsequently, D-biotin is reacted with BOP and DIPEA in DMF, followed by the addition of the 6-aminoquinoxaline derivative 3d'. The crude product is purified by column chromatography.

Procedure D: 2,3-Dichloro-6-nitroquinoxaline is dissolved in DCM, and a propylamine derivative and CaCO3 are added. The mixture is stirred for 18 hours. Intermediates 2b and 2d are isolated by column chromatography. Next, 2b or 2d is dissolved in DMF, and sodium hydrogen is added. The mixture is stirred. The product is purified by column chromatography.

#### 3. Specific Synthesis Example

One method involves starting with N2-benzyl-N3-(3-(dimethylamino)propyl)-6-nitroquinoxaline-2,3-diamine to produce a 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine derivative.

#### 4. Reaction Conditions

- The reaction may be carried out in chloroform as a solvent, especially under reflux.

- An oxidizing agent, such as \$$MnO_2\$$, can be used to re-aromatize the quinoxaline ring.

- Nitration can be carried out using \$$KNO_3\$$ in sulfuric acid, typically at temperatures below 0°C, such as around -10°C.

#### 5. Additional methods

- Scheme 6: Carboxylic acid intermediate 39 is reacted with 2-amino-1-(4-fluorophenyl)ethenone hydrochloride to yield intermediate 96 . Dehydration of 96 is accomplished under reflux conditions in phosphorus oxychloride (POCl3) to generate oxazole analog 97 .

- Scheme 7: Analogs with different alkoxy or alkyl amine groups at position 2 of the phenyl ring can be prepared according to Scheme 7.

Scheme 8: Intermediate 123 is refluxed in ammonium hydroxide to yield amine 124 . Cyclization of 124 with either 2-bromo-1,1-diethoxyethane or 1-bromo-2,2-dimethoxypropane under basic conditions affords the imidazo[1,2-a]pyridine analogs 125 and 126 , respectively.

Purification Techniques

Compounds can be purified by analytical HPLC using a Shimadzu SCL-10A VP instrument.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid or sodium hydroxide.

Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Reduction: 3-Methyl-6-aminoquinoxaline-2-carboxylic acid benzyl ester.

Hydrolysis: 3-Methyl-6-nitroquinoxaline-2-carboxylic acid.

Coupling: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate typically involves the reaction of 3-methyl-6-nitroquinoxaline-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. This method allows for the formation of the desired compound with high purity and yield.

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 12.5 |

| HCT-116 | 10.0 |

These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Properties

Quinoxaline derivatives have also been reported to possess antimicrobial properties. This compound has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the anticancer properties of various quinoxaline derivatives, including this compound, demonstrating significant growth inhibition in colorectal cancer models .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activities of quinoxaline derivatives against resistant bacterial strains, revealing that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Crystallographic Characterization

- SHELX Programs: SHELXL is widely used for refining small-molecule crystal structures, which could determine bond lengths, angles, and torsional conformations of the quinoxaline core .

- ORTEP-3 : This software visualizes thermal ellipsoids and molecular geometry, aiding in comparing steric effects of substituents (e.g., nitro vs. methyl groups) .

- WinGX Suite : Integrates crystallographic data processing, enabling systematic comparisons of packing motifs between similar compounds .

Hydrogen Bonding and Graph Set Analysis

Etter’s graph set theory, as discussed in , provides a framework for analyzing hydrogen-bonding patterns. For nitro-containing compounds like Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate, this could reveal how nitro groups participate in intermolecular interactions (e.g., C–H···O or N–O···H bonds), influencing solubility and stability .

Comparison with Structurally Analogous Compounds

While the evidence lacks direct data on quinoxaline derivatives, hypothetical comparisons can be inferred using the methodologies above:

Substituent Effects

- Nitro Group Position: Compared to 5-nitrovanillin (CAS 6635-20-7, ), the 6-nitro group in the quinoxaline may exhibit distinct electronic effects due to conjugation with the aromatic system.

- Methyl vs. tert-Butyl Groups : Steric hindrance from the 3-methyl group could reduce crystallinity relative to bulkier analogs like 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane (CAS 85668-76-4, ).

Benzyl Ester Functionality

The benzyl ester moiety may enhance lipophilicity compared to non-esterified quinoxalines, akin to how 5-Hydroxytetracycline hydrochloride (CAS 2058-46-0, ) modifies bioavailability through functional group additions.

Data Table: Hypothetical Comparative Properties

| Property | This compound | 5-Nitrovanillin (CAS 6635-20-7) | 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane (CAS 85668-76-4) |

|---|---|---|---|

| Functional Groups | Nitro, methyl, benzyl ester | Nitro, aldehyde, methoxy | tert-Butyl, butyl |

| Predicted Solubility | Low (lipophilic ester) | Moderate (polar aldehyde) | Very low (highly branched) |

| Hydrogen-Bonding Capacity | Moderate (nitro O acceptors) | High (aldehyde and hydroxyl) | Low (non-polar groups) |

Research Implications and Limitations

Biological Activity

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves reactions that modify the quinoxaline scaffold. The general synthetic route includes the introduction of various substituents at the 2-, 3-, and 6-positions of the quinoxaline ring, which significantly influences its biological activity.

General Synthetic Procedure

- Starting Materials : Quinoxaline derivatives and benzyl amine.

- Reagents : Use of coupling agents such as BOP (Benzotriazole-1-yloxy) and DIPEA (N,N-Diisopropylethylamine).

- Conditions : The reaction is generally carried out in DMF (Dimethylformamide) under controlled temperatures.

Biological Evaluation

Recent studies have highlighted the biological activities of this compound, particularly its inhibition of cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's.

Inhibitory Activity against Cholinesterases

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 0.077 | 14.91 |

| Tacrine | 0.11 | Not applicable |

| Galanthamine | 0.59 | Not applicable |

The findings indicate that this compound exhibits potent AChE inhibitory activity comparable to established drugs like tacrine and galanthamine .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the quinoxaline ring can enhance or diminish biological activity.

Key Findings:

- Substitution at the 6-position with electron-withdrawing groups (like nitro) generally enhances AChE inhibitory activity.

- The 3-methyl group contributes to increased potency against cholinesterases.

- Compounds with 2,3-dimethyl substitutions show varied activities, indicating that steric factors play a significant role in binding affinity and enzyme inhibition .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

- Neuroprotective Effects : In vitro studies using human neuroblastoma cell lines (SHSY5Y) demonstrated that this compound did not exhibit cytotoxicity, suggesting a favorable safety profile for further development as a neuroprotective agent .

- Molecular Docking Studies : Computational analyses provided insights into the binding interactions between this compound and active sites of AChE and BChE, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.